(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3S2/c1-2-27-15(25)10-24-17-12(22)7-5-9-14(17)29-20(24)23-19(26)18-16(21)11-6-3-4-8-13(11)28-18/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEVFPJJALWQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article explores its biological activity, including potential pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzo[b]thiophene moiety, a fluorinated benzothiazole, and an ethyl acetate functional group. These structural elements suggest interactions with multiple biological targets, potentially leading to diverse therapeutic applications.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the potential biological activities associated with this compound and related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[b]thiophene, fluorobenzo[d]thiazole | Anticancer, antimicrobial |
| Compound A | Benzo[b]thiophene derivative | Anticancer |
| Compound B | Difluorobenzo[d]thiazole | Antimicrobial |
| Compound C | Imino-acid analog | Enzyme inhibitor |
| Compound D | Ester derivative | Cytotoxic |
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The imino group may interact with enzyme active sites, inhibiting their function.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antimicrobial Activity : The structural components may enhance membrane permeability in bacterial cells, leading to cell death.
Case Studies and Research Findings
- Antitumor Activity Evaluation :
- Antimicrobial Studies :
-
Mechanistic Insights :
- Research has indicated that the compound may exert its effects through photo-induced electron transfer mechanisms, enhancing its reactivity towards biological targets .
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates optimized?
- Methodological Answer: The synthesis typically employs the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives to form the thiazole core. Critical steps include:
- Intermediate Formation: Reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 4-fluoro-2-aminobenzo[d]thiazole under anhydrous conditions to form the imino linkage.
- Esterification: Introducing the ethyl acetate moiety via nucleophilic substitution.
- Optimization: Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield (60–75%) .
Characterization of intermediates via TLC and mass spectrometry ensures purity before proceeding .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., Z-configuration imino group at δ 8.2–8.5 ppm) and confirms aromatic substitution patterns .
- HPLC: Monitors purity (>95%) using a C18 column with acetonitrile/water gradients .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1620 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yield be systematically optimized using Design of Experiments (DoE)?
- Methodological Answer:
- Factor Screening: Use fractional factorial designs to prioritize variables (e.g., solvent, temperature, catalyst loading).
- Response Surface Methodology (RSM): Model interactions between factors (e.g., temperature vs. reaction time) to identify optimal conditions.
- Case Study: A flow-chemistry approach improved diphenyldiazomethane synthesis yield by 30% via real-time parameter adjustments . Apply similar DoE frameworks to this compound’s thiazole formation step .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer:
- Purity Verification: Re-analyze batches via LC-MS to exclude impurities (e.g., hydrolyzed byproducts) .
- Orthogonal Assays: Compare results across enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to confirm target specificity.
- Structural Analog Testing: Evaluate analogs (Table 1) to isolate substituent effects on activity .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Focus on the fluorobenzo[d]thiazole moiety’s role in hydrophobic binding .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
